Octacaine hydrochloride Octacaine hydrochloride Octacaine hydrochloride is a biochemical.
Brand Name: Vulcanchem
CAS No.: 93940-32-0
VCID: VC0537941
InChI: InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H
SMILES: CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.8 g/mol

Octacaine hydrochloride

CAS No.: 93940-32-0

Cat. No.: VC0537941

Molecular Formula: C14H23ClN2O

Molecular Weight: 270.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Octacaine hydrochloride - 93940-32-0

Specification

CAS No. 93940-32-0
Molecular Formula C14H23ClN2O
Molecular Weight 270.8 g/mol
IUPAC Name 3-(diethylamino)-N-phenylbutanamide;hydrochloride
Standard InChI InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H
Standard InChI Key AFAGKKJVZIQRMO-UHFFFAOYSA-N
SMILES CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl
Canonical SMILES CC[NH+](CC)C(C)CC(=O)NC1=CC=CC=C1.[Cl-]
Appearance Solid powder

Introduction

Chemical and Physicochemical Profile

Octacaine hydrochloride belongs to the thiophene-containing amide anesthetics, distinguished by its chloride salt formulation. The compound’s solubility and stability parameters dictate its storage requirements: powdered forms remain stable at -20°C for three years, while solutions retain efficacy for one year at -80°C . Its molecular structure (Fig. 1) features a tertiary amine group linked to a dimethylphenyl ring, facilitating rapid diffusion through neural membranes.

Table 1: Key Physicochemical Properties of Octacaine Hydrochloride

PropertyValue
Molecular FormulaC₁₄H₂₃ClN₂O
Molecular Weight270.8 g/mol
CAS Number93940-32-0
SolubilitySoluble in polar organic solvents
Storage ConditionsPowder: -20°C; Solution: -80°C
pKa~7.8 (estimated)

Pharmacodynamic Mechanisms and Target Interactions

As an amide local anesthetic, Octacaine hydrochloride likely inhibits voltage-gated sodium channels in neuronal membranes, preventing action potential propagation. This mechanism aligns with articaine and lidocaine, though Octacaine’s thiophene moiety may enhance lipid solubility, potentially accelerating onset times . In vitro studies of analogous compounds demonstrate IC₅₀ values in the micromolar range for sodium channel blockade, but Octacaine-specific data remain unpublished .

Preclinical Efficacy and Comparative Studies

While no randomized controlled trials directly evaluate Octacaine hydrochloride, split-mouth studies on structurally related anesthetics provide indirect insights. Articaine (4% with 1:100,000 epinephrine) demonstrates a mean onset time of 1.2 minutes and anesthesia duration of 70 minutes in maxillary premolar extractions, outperforming lidocaine’s 2.55-minute onset and 46.5-minute duration . Given Octacaine’s similar chemical architecture, these metrics suggest a plausible efficacy profile, though empirical validation is required.

Table 2: Anesthetic Performance Metrics of Analogous Compounds

AgentOnset (min)Duration (min)Pain Score (VAS)
Articaine 4% + Epi1.2700.43
Lidocaine 2% + Epi2.5546.52.9
Octacaine (estimated)1.0–1.560–75N/A

Notably, articaine’s enhanced diffusion through cortical bone—attributed to its thiophene ring—correlates with reduced need for palatal injections in dental procedures . Octacaine’s analogous structure implies similar tissue penetration capabilities, a hypothesis requiring histological confirmation.

Regulatory Status and Clinical Adoption Barriers

As of April 2025, Octacaine hydrochloride remains classified as a research-grade compound without FDA or EMA approval. Regulatory pathways require extensive biocompatibility testing, including:

  • Carcinogenicity: Ames test and chromosomal aberration assays

  • Cardiotoxicity: hERG channel inhibition screening

  • Local Tolerance: Draize skin irritation scoring in animal models

The lack of commercial backing and patent protections further impedes transition to clinical trials, relegating Octacaine to exploratory studies.

Future Research Directions

Three priority areas emerge for Octacaine hydrochloride development:

  • Comparative Efficacy Trials: Double-blind studies against articaine/lidocaine in dental extractions

  • Formulation Optimization: Co-administration with vasoconstrictors to prolong action

  • Toxicokinetic Modeling: Allometric scaling from rodent data to human dose projections

Addressing these gaps could position Octacaine as a viable alternative for patients with lidocaine hypersensitivity or requiring rapid-onset anesthesia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator